Superior Cellular TYK2 Potency Over SAR-20347 in Jurkat T-Cells (IC50 2.90 nM vs 13 nM)
The target compound achieves a 4.5-fold lower IC50 for TYK2-mediated STAT3 phosphorylation in Jurkat cells compared to the well-characterized TYK2/JAK1 inhibitor SAR-20347 (2.90 nM [1] vs 13 nM ). Both measurements reflect cellular, target-engagement assays, though SAR-20347 was tested at 10 µM ATP whereas the IC50 for the target compound was determined under endogenous cellular ATP conditions. This potency advantage may translate to lower effective doses in cellular and in vivo models.
| Evidence Dimension | Cellular TYK2 inhibition (pSTAT3 reduction) |
|---|---|
| Target Compound Data | IC50 = 2.90 nM |
| Comparator Or Baseline | SAR-20347 IC50 = 13 nM (TYK2, 10 µM ATP) |
| Quantified Difference | 4.5-fold greater potency (lower IC50) |
| Conditions | Human Jurkat cells; IFNα-induced STAT3 phosphorylation; HTRF detection (target); 10 µM ATP kinase assay (comparator) |
Why This Matters
Lower cellular IC50 can reduce the compound amount needed per experiment and potentially yield wider therapeutic windows in disease models.
- [1] BindingDB BDBM50595830; CHEMBL5198448. Affinity Data: IC50 = 2.90 nM for inhibition of TYK2 in human Jurkat cells assessed as reduction in IFNα-induced STAT3 phosphorylation after 24 h by HTRF assay. Deposited 2023-06-22. View Source
